Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, a 4-methylthiazole ring, and an acetamido linker. Its structure integrates multiple pharmacophoric elements:
- A pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine system, which confers conformational rigidity due to saturation.
- A phenyl substituent at the 3-position of the pyrimidine ring, likely enhancing π-π stacking interactions.
- An ethyl carboxylate group on the thiazole ring, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C25H24N4O4S3 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N4O4S3/c1-3-33-23(32)20-14(2)26-24(36-20)27-18(30)13-34-25-28-21-19(16-11-7-8-12-17(16)35-21)22(31)29(25)15-9-5-4-6-10-15/h4-6,9-10H,3,7-8,11-13H2,1-2H3,(H,26,27,30) |
InChI Key |
DCURDQKGHVWUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . The reaction typically proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Systems
Target Compound vs. Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Similarities: Both share a thioacetamido linker and a tetrahydrothienopyrimidine moiety.
- Differences: The analog replaces the pentahydrobenzo[b]thiopheno ring with a cyclopenta[b]thiophene, reducing saturation and altering ring strain. A 4-nitrophenyl group replaces the phenyl substituent, introducing strong electron-withdrawing effects that may enhance reactivity or binding affinity.
Target Compound vs. Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Similarities : Both incorporate a pyrimidine-thiazole fused system.
- Differences: The analog features a thiazolo[3,2-a]pyrimidine core instead of a benzo[b]thiopheno-pyrimidine.
Substituent Effects on Bioactivity
- Nitro Groups () : A triazolo[4,3-a]pyrimidine derivative with a 4-nitrophenyl group exhibited high antitumor activity against lung and liver cancer cells, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity .
- Halogenated Aromatics () : A compound with 3,4-dichlorophenyl substituents showed increased lipophilicity, which could improve bioavailability but may also affect toxicity profiles .
Biological Activity
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a phenyl group and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 484.58 g/mol. The structure includes functional groups that are known to contribute to biological activity, such as thiazoles and phenyl rings.
Antimicrobial Activity
Research indicates that compounds related to thiazoles and pyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Certain derivatives have demonstrated efficacy against fungi, suggesting a broad-spectrum antimicrobial potential .
Antitumor Activity
Compounds containing thiazole and pyrimidine moieties have been investigated for their antitumor properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .
- Case Studies : Research has highlighted specific derivatives that showed promising results in inhibiting tumor growth in preclinical models .
Anticonvulsant Activity
Some studies have noted anticonvulsant effects associated with similar chemical structures:
- Mechanistic Insights : The anticonvulsant activity may be linked to the modulation of neurotransmitter systems or ion channels .
Comparative Biological Activity Table
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of thiazole derivatives against E. coli. The compound exhibited significant inhibition at low concentrations, indicating its potential as an antibiotic agent .
- Antitumor Research : In vitro studies on cancer cell lines demonstrated that certain thiazole-pyrimidine derivatives could reduce cell viability by inducing apoptosis. This was attributed to the activation of caspase pathways .
- Anticonvulsant Evaluation : A series of experiments assessed the anticonvulsant properties of related compounds in animal models. Results indicated a marked reduction in seizure episodes compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
